Tiamulin-13C4 Fumarate

Food Safety Testing LC-MS/MS Veterinary Drug Residue

Quantifying tiamulin residues in complex biological matrices without a co-eluting isotope internal standard leads to matrix-induced ion suppression and inaccurate quantification. Tiamulin-13C4 Fumarate is the analytically validated solution. • Specifically mandated by Chinese National Standard SN/T 4584-2016 for tiamulin residue determination in meat, liver, fish, eggs, and milk. • Corrects for matrix effects and ionization variability, enabling accurate LC-MS/MS quantification of critical PK parameters (Cmax, AUC, t1/2) in veterinary pharmacology studies. • Supplied as a certified ≥98% purity analytical standard, essential for AMR surveillance, food safety export testing, and pharmaceutical QC of tiamulin-based formulations.

Molecular Formula C₂₈¹³C₄H₅₁NO₈S
Molecular Weight 613.78
Cat. No. B1163628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiamulin-13C4 Fumarate
Synonyms(3aS,4R,5S,6S,8R,9S,9aR,10R)-2-[[2-(Diethylamino-13C4)ethyl]thio]acetic Acid 6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester (2E)-2-butenedioate;  Denagard-13C4;  Dynamutilin-13C4;  Tiamutin-13C4; 
Molecular FormulaC₂₈¹³C₄H₅₁NO₈S
Molecular Weight613.78
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiamulin-13C4 Fumarate Analytical Standard


Tiamulin-13C4 Fumarate is a stable isotope-labeled analytical standard, specifically a 13C4-labeled analog of the pleuromutilin antibiotic Tiamulin fumarate, with a molecular weight of 613.78 g/mol [1]. It is utilized as a high-purity (>98%) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate quantification of tiamulin residues in complex biological matrices [2]. This compound is distinct from unlabeled tiamulin fumarate, which is a diterpenic antibiotic widely used in veterinary medicine for controlling infectious diseases in pigs and poultry, including swine dysentery and mycoplasmosis [3].

Intended Use LC-MS/MS internal standard for tiamulin quantification in biological matrices
Selection Logic Co-eluting 13C-labeled analog ensures matrix-effect compensation
Matrix Fit Supports animal-derived food matrices in residue research studies

Why Tiamulin-13C4 Cannot Be Substituted


Generic substitution with unlabeled tiamulin fumarate or even other pleuromutilin derivatives like valnemulin is not analytically sound for quantitative LC-MS/MS workflows. Unlabeled compounds cannot compensate for matrix effects or ionization variability, which can lead to significant inaccuracies in residue analysis [1]. While structurally similar compounds like valnemulin-d6 may be used, they introduce cross-analyte interference and do not perfectly co-elute with tiamulin, a critical requirement for precise quantitation in complex samples such as animal muscle tissue, liver, and fish [2]. Therefore, Tiamulin-13C4 Fumarate is the analytically validated, regulatory-compliant internal standard specifically required for tiamulin residue determination in export-oriented food safety testing [3].

Unlabeled tiamulin fumarate Matrix effects and ionization variability may not be compensated, limiting quantification accuracy.
Valnemulin-d6 as surrogate ISTD Cross-analyte interference and non-identical co-elution may introduce quantification bias.
Deuterated tiamulin analogs Potential H/D exchange and slight retention-time shift may affect precision and method robustness.

Tiamulin-13C4 Quantitative Evidence


Co-Elution Accuracy vs. Valnemulin-D6

Tiamulin-13C4 Fumarate serves as the definitive internal standard for tiamulin quantification in animal-derived foods, as mandated by the Chinese National Standard SN/T 4584-2016 for export testing [1]. In contrast, the use of valnemulin-d6 as a surrogate internal standard, as sometimes employed in related methods, introduces a different chemical entity that may not perfectly mimic tiamulin's extraction recovery and ionization behavior, leading to potential quantification bias [2]. The 13C4 labeling ensures near-identical physicochemical properties, resulting in chromatographic co-elution and identical matrix effects, a capability unmatched by deuterated or non-isotopic analogs [3].

Internal Standard Specificity
Class-level
Tiamulin-13C4 co-elutes identically; valnemulin-d6 may introduce cross-analyte interference and differential matrix effects.
Co-elution critical for matrix-effect correction
Method context: SN/T 4584-2016 export residue testing
Food Safety Testing LC-MS/MS Veterinary Drug Residue Internal Standard

Enhanced Precision in PK Studies

In pharmacokinetic studies of tiamulin in Nile tilapia, the use of Tiamulin-13C4 Fumarate as an internal standard enabled precise quantification across a wide range of water temperatures (19-30°C) and tissue types [1]. The stable isotope-labeled internal standard corrects for sample-to-sample variability in extraction efficiency and ionization, which is a significant advantage over non-isotopic internal standards or external standard calibration. This ensures that observed PK parameters (Cmax, AUC, t1/2) accurately reflect the true in vivo drug disposition [2].

PK Parameter Precision
Reported
Reported >20% variance reduction vs. external standard calibration in tilapia PK study.
Supports PK study data reliability
Tilapia PK study at 22°C; oral 20 mg/kg, IV 5 mg/kg
Pharmacokinetics ADME Bioanalysis Internal Standard

Lower MIC for Brachyspira and Mycoplasma

Tiamulin demonstrates potent in vitro activity against Brachyspira hyodysenteriae, the causative agent of swine dysentery, with a reported MIC range of 0.031-2 μg/ml [1]. In a direct comparison with valnemulin, another pleuromutilin antibiotic, the MIC of tiamulin was found to be between 0 and 8 times higher for various Swedish field isolates, indicating valnemulin has a lower MIC but tiamulin remains a clinically relevant and widely used option [2]. Notably, tiamulin shows a median MIC of 0.05 μg/ml against Mycoplasma gallisepticum, which is 2-4 times lower than that of tylosin, a macrolide antibiotic commonly used in poultry [3].

Antimicrobial Susceptibility
Reported comparison
MIC range 0.031–2 μg/mL vs. B. hyodysenteriae; MIC90 0.05 μg/mL vs. M. hyopneumoniae (parent compound).
Supports antimicrobial screening context
Broth dilution; field isolates
Antimicrobial Susceptibility MIC Mycoplasma Brachyspira

13C-Labeling Over Deuterated IS

In bioanalytical method validation, 13C-labeled internal standards are generally preferred over deuterium (2H)-labeled analogs. 13C-labeled compounds, such as Tiamulin-13C4 Fumarate, exhibit no observable chromatographic isotope effect and are not susceptible to deuterium-hydrogen exchange, which can occur during sample preparation or in-source fragmentation [1]. This provides superior accuracy and precision, a critical factor for methods that must meet stringent regulatory guidelines from agencies like the FDA or EMA [2].

Isotope Label Stability
Class-level
No chromatographic shift or H/D exchange with 13C4; deuterated analogs may show both.
13C-labeled ISTD preferred for method robustness
May support regulatory method validation
Bioanalysis Stable Isotope Labeling Regulatory Compliance LC-MS/MS

Tiamulin-13C4 Application Scenarios


Regulatory Residue Testing for Export

Tiamulin-13C4 Fumarate is the specified internal standard for the LC-MS/MS determination of tiamulin residues in meat, liver, fish, eggs, and milk according to Chinese National Standard SN/T 4584-2016 [1]. Laboratories conducting export testing for food safety must use this certified standard to ensure compliance and to achieve the required limits of detection and quantification.

PK/PD Method Development

In veterinary pharmacology research, Tiamulin-13C4 Fumarate is essential for developing robust LC-MS/MS methods to quantify tiamulin in plasma and tissues, as demonstrated in tilapia PK studies [2]. Its use as an internal standard corrects for matrix effects and ensures the accuracy of key PK parameters (Cmax, AUC, t1/2), which are critical for dose optimization and withdrawal period determination.

AMR Surveillance Method Validation

When developing analytical methods to support AMR surveillance, the use of Tiamulin-13C4 Fumarate as an internal standard allows for precise and reproducible quantification of tiamulin in complex biological matrices. This is crucial for establishing accurate pharmacokinetic/pharmacodynamic (PK/PD) cutoffs and for understanding the relationship between drug exposure and the development of resistance in pathogens like Brachyspira hyodysenteriae and Mycoplasma spp [3].

Veterinary Drug QC Testing

Pharmaceutical companies and contract research organizations (CROs) utilize Tiamulin-13C4 Fumarate as a reference standard for the quality control testing of tiamulin-based veterinary drug formulations, such as premixes and injectable solutions . It ensures batch-to-batch consistency and potency, meeting the requirements for product release and stability studies.

Application
Selection Property
Validation Focus
Export food safety residue analysis
Co-eluting 13C4-labeled ISTD
Matrix-effect correction and method accuracy
Veterinary PK/PD bioanalysis
Isotope dilution for precise quantification
Correcting extraction recovery and ionization variability
Antimicrobial resistance surveillance studies
Stable isotope-labeled internal standard
Reproducibility of drug exposure in PK/PD models
Veterinary drug product QC testing
Certified high-purity reference standard
Batch-to-batch consistency and potency assessment

Technical Documentation Hub

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